Linifanib

Descripción general

Descripción

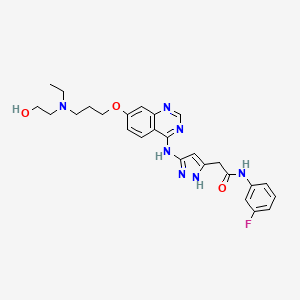

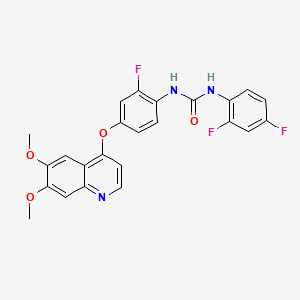

Linifanib is a multi-targeted receptor tyrosine kinase inhibitor used in the treatment of hepatocellular carcinoma and other types of cancer . It is designed to suppress tumor growth by preventing the formation of new blood vessels that supply the tumor with oxygen and nutrients and by inhibiting key angiogenic signaling pathways .

Synthesis Analysis

The synthesis of this compound involves the formation of a charge-transfer complex with 2,3-dichloro-3,5-dicyano-1,4-benzoquinone (DDQ). The reaction conditions were optimized, and the physicochemical constants of the complex and stoichiometric ratio of the complex were determined .Molecular Structure Analysis

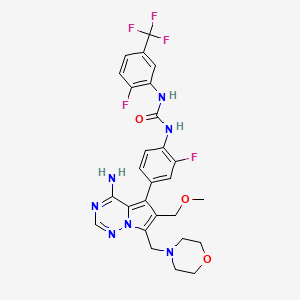

This compound is a member of the class of phenylureas. It is a urea in which one of the nitrogens is substituted by a 2-fluoro-5-methylphenyl group, while the other is substituted by a p-(3-amino-1H-indazol-4-yl)phenyl group .Chemical Reactions Analysis

This compound has been shown to effectively protect cells from necroptosis and rescue SIRS mice from TNF-α-induced shock and death. In vitro, this compound directly suppressed RIPK1 kinase activity .Physical And Chemical Properties Analysis

This compound has a molecular weight of 375.4 g/mol . It is an aromatic amine, a member of indazoles, and a member of phenylureas . It has been shown to self-assemble into a hydrogel in the presence of low amounts of solvent .In Vivo

Linifanib has been studied in several in vivo models of cancer. In mouse models of glioblastoma, this compound was found to reduce tumor growth and prolong survival. In a mouse model of non-small cell lung cancer, this compound was found to reduce tumor growth and metastasis. In a mouse model of renal cell carcinoma, this compound was found to reduce tumor growth and improve survival.

In Vitro

Linifanib has also been studied in several in vitro models of cancer. In cell culture models of glioblastoma, this compound was found to inhibit cell proliferation and induce apoptosis. In cell culture models of non-small cell lung cancer, this compound was found to inhibit cell proliferation and induce apoptosis. In cell culture models of renal cell carcinoma, this compound was found to inhibit cell proliferation and induce apoptosis.

Mecanismo De Acción

Target of Action

Linifanib, also known as ABT-869, is a multi-targeted receptor tyrosine kinase inhibitor . It primarily targets the vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF) receptor families . These receptors play a crucial role in angiogenesis, the process of new blood vessel formation, which is essential for tumor growth and survival .

Mode of Action

This compound interacts with its targets by inhibiting the kinase activities of the VEGF and PDGF receptors . This inhibition prevents the formation of new blood vessels that supply the tumor with oxygen and nutrients, thereby suppressing tumor growth . It also inhibits key angiogenic signaling pathways .

Biochemical Pathways

The primary biochemical pathways affected by this compound are those involved in angiogenesis, primarily mediated by the VEGF and PDGF receptor families . By inhibiting these pathways, this compound disrupts the supply of oxygen and nutrients to the tumor, leading to tumor suppression .

Result of Action

The molecular and cellular effects of this compound’s action include significant apoptosis in cells with FLT3 mutation and profound anti-leukemic effect in a mouse xenograft model . In vitro, this compound only shows minimal cytotoxic effect on aml cells with wild-type flt3 .

Actividad Biológica

Linifanib has been shown to inhibit the growth of several types of cancer cells in vitro and in vivo. In cell culture models, this compound was found to inhibit cell proliferation and induce apoptosis. In mouse models, this compound was found to reduce tumor growth and metastasis.

Biochemical and Physiological Effects

This compound has been shown to inhibit the activity of several biochemical and physiological pathways that are involved in the growth and survival of cancer cells. It is a potent inhibitor of the VEGF family of receptor tyrosine kinases, which are involved in the signaling pathways that control cell proliferation and survival. In addition, this compound has been shown to inhibit the activity of several other pathways, including the PI3K/Akt and MAPK pathways.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The use of linifanib in laboratory experiments has several advantages. It is a potent inhibitor of VEGFR family members, which are involved in the signaling pathways that control cell proliferation and survival. In addition, it is a small molecule inhibitor that is easy to use and has few side effects. However, there are some limitations to the use of this compound in laboratory experiments. It is not effective in all cancer cell types, and its effects may vary depending on the cell type and the concentration used.

Direcciones Futuras

1. Further research is needed to determine the efficacy of linifanib in other types of cancer.

2. Studies are needed to investigate the potential synergistic effects of combining this compound with other anti-cancer agents.

3. Research is needed to evaluate the potential for this compound to be used in combination with other treatments, such as immunotherapy.

4. Studies are needed to investigate the potential for this compound to be used as a preventative treatment for cancer.

5. Research is needed to investigate the potential for this compound to be used as a maintenance treatment for cancer.

6. Further research is needed to investigate the long-term effects of this compound on cancer cells.

7. Studies are needed to investigate the potential for this compound to be used in the treatment of other diseases, such as Alzheimer’s disease and Parkinson’s disease.

8. Research is needed to investigate the potential for this compound to be used as an adjuvant therapy in combination with other treatments.

9. Studies are needed to investigate the potential for this compound to be used as a combination therapy with other drugs.

10. Research is needed to investigate the potential for this compound to be used in combination with other treatments, such as radiation therapy.

11. Further research is needed to investigate the potential for this compound to be used in combination with gene therapy.

12. Studies are needed to investigate the potential for this compound to be used in combination with stem cell therapy.

13. Research is needed to investigate the potential for this compound to be used in combination with immunotherapy.

14. Further research is needed to investigate the potential for this compound to be used in combination with targeted therapies.

15. Studies are needed to investigate the potential for this compound to be used in combination with other targeted therapies, such as monoclonal antibodies.

Aplicaciones Científicas De Investigación

Linifanib como un potente agente anti-necroptosis para la sepsis

La sepsis es un síndrome inflamatorio sistémico (SIRS) causado por una infección microbiana aguda, y tiene una tasa de mortalidad extremadamente alta . La necroptosis inducida por el factor de necrosis tumoral-α (TNF-α) contribuye a la patofisiología de la sepsis . Por lo tanto, se espera que la inhibición de la necroptosis mejore los resultados clínicos en pacientes sépticos .

Enfoque de reposicionamiento de fármacos: Se empleó un enfoque bioinformático sistemático de reposicionamiento de fármacos para identificar nuevos fármacos candidatos aprobados por la FDA para tratar la sepsis . Se seleccionaron dieciséis fármacos candidatos mediante análisis bioinformático .

Papel de this compound: El principal candidato, this compound, se validó en modelos celulares y de ratón de necroptosis inducida por TNF-α . This compound protegió eficazmente las células de la necroptosis y rescató a los ratones SIRS del shock inducido por TNF-α y la muerte .

Efectos in vitro e in vivo: In vitro, this compound suprimió directamente la actividad de la quinasa RIPK1 . In vivo, this compound redujo eficazmente la sobreexpresión de IL-6, un marcador de la gravedad de la sepsis, en los pulmones de los ratones SIRS .

Conclusión: La evidencia preclínica utilizando un enfoque integrado de reposicionamiento de fármacos in silico y experimental respalda la posible utilidad clínica de this compound en pacientes sépticos . Ahora se justifica una mayor validación clínica .

Safety and Hazards

Propiedades

IUPAC Name |

1-[4-(3-amino-1H-indazol-4-yl)phenyl]-3-(2-fluoro-5-methylphenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18FN5O/c1-12-5-10-16(22)18(11-12)25-21(28)24-14-8-6-13(7-9-14)15-3-2-4-17-19(15)20(23)27-26-17/h2-11H,1H3,(H3,23,26,27)(H2,24,25,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPVGZUGXCQEXTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)F)NC(=O)NC2=CC=C(C=C2)C3=C4C(=CC=C3)NN=C4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18FN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40229834 | |

| Record name | Linifanib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40229834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

ABT-869, a multi-targeted receptor tyrosine kinase inhibitor, has been shown to inhibit of all members of the VEGF and PDGF receptor families (e.g., KDR IC50 value of 4 nM), and have less activity (IC50 values >1 µM) against unrelated receptor tyrosine kinases, soluble tyrosine kinases and serine/threonine kinases. In addition, it exhibits potent anti-proliferative and apoptotic effects on tumor cells dependent on mutant, constitutively active, FLT3 and KIT kinases. | |

| Record name | Linifanib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06080 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS RN |

796967-16-3 | |

| Record name | Linifanib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=796967-16-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Linifanib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0796967163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Linifanib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06080 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Linifanib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40229834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[4-(3-amino-1H-indazol-4-yl)phenyl]-3-(2-fluoro-5-methylphenyl)urea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LINIFANIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CO93X137CW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

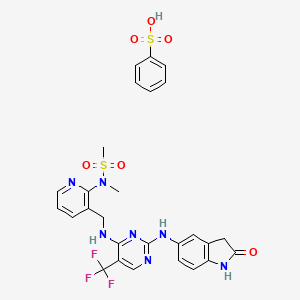

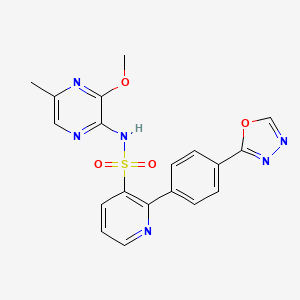

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzamide, 2-[[2-[[2-methoxy-4-(4-morpholinyl)phenyl]amino]-5-(trifluoromethyl)-4-pyridinyl]amino]-N-methyl-](/img/structure/B1684527.png)

![2-({5-Chloro-2-[(2-Methoxy-4-Morpholin-4-Ylphenyl)amino]pyrimidin-4-Yl}amino)-N-Methylbenzamide](/img/structure/B1684528.png)

![1-[4-(Pyridin-4-Yloxy)phenyl]-3-[3-(Trifluoromethyl)phenyl]urea](/img/structure/B1684541.png)

![1-[4-(2-Azanylpyrimidin-4-Yl)oxyphenyl]-3-[4-[(4-Methylpiperazin-1-Yl)methyl]-3-(Trifluoromethyl)phenyl]urea](/img/structure/B1684544.png)